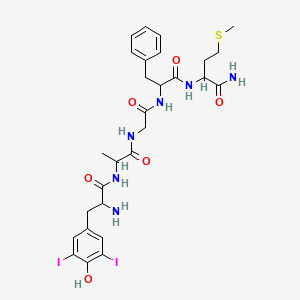

3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide is a complex chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple amino acids and iodine atoms, which contribute to its distinctive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as the use of carbodiimides or other coupling reagents. The final step involves the deprotection of functional groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification methods. The use of advanced chromatographic techniques ensures the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide undergoes various chemical reactions, including:

Oxidation: The iodine atoms in the compound can participate in oxidation reactions, leading to the formation of iodinated derivatives.

Reduction: Reduction reactions can remove iodine atoms, resulting in deiodinated products.

Substitution: The compound can undergo substitution reactions where iodine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often involve reagents like sodium iodide or potassium iodide.

Major Products Formed

Applications De Recherche Scientifique

3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and signal transduction.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of thyroid-related disorders.

Industry: The compound’s unique properties make it valuable in the development of novel materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide involves its interaction with specific molecular targets. The iodine atoms play a crucial role in modulating the compound’s activity, influencing its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Diiodo-L-thyronine: A thyroid hormone analog with similar iodine content.

Indole derivatives: Compounds with a similar aromatic structure and biological activity.

Uniqueness

3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide stands out due to its unique combination of amino acids and iodine atoms, which confer distinct chemical and biological properties

Activité Biologique

Overview

3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide is a complex peptide compound that exhibits significant biological activity due to its unique structure, which includes multiple amino acids and iodine substituents. This compound has garnered interest in various fields, particularly in biochemistry and medicinal chemistry, for its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : Approximately 466.2 g/mol

- Iodine Content : The presence of iodine atoms contributes to its biological reactivity and potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Enzymes : The compound may modulate enzyme activity through competitive inhibition or allosteric modulation.

- Receptors : It can interact with specific receptors, influencing signal transduction pathways.

- Protein Binding : The iodine atoms enhance binding affinity to proteins, affecting biochemical pathways involved in metabolism and cellular signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound shows potential in scavenging free radicals, which can mitigate oxidative stress.

- Thyroid Hormone Activity : Due to its structural similarity to thyroid hormones, it may influence thyroid function and metabolism.

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against specific bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Notable findings include:

-

Study on Antioxidant Activity :

- Objective : To evaluate the free radical scavenging ability of the compound.

- Methodology : In vitro assays were conducted using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.

- Results : The compound demonstrated significant antioxidant activity compared to standard antioxidants.

-

Thyroid Function Modulation :

- Objective : To assess the impact on thyroid hormone levels in animal models.

- Methodology : Rats were administered varying doses of the compound, followed by measurement of serum T3 and T4 levels.

- Results : A dose-dependent increase in T3 and T4 levels was observed, indicating potential thyroid-stimulating activity.

-

Antimicrobial Activity Assessment :

- Objective : To investigate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to evaluate inhibition zones.

- Results : The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,5-Diiodo-L-thyronine | Iodinated analog of thyroid hormone | Thyroid hormone activity |

| Indole Derivatives | Aromatic structure with varying substitutions | Antimicrobial properties |

| Diiodinated Tyrosine Derivatives | Similar iodine content | Antioxidant properties |

Propriétés

IUPAC Name |

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36I2N6O6S/c1-15(34-27(41)20(31)12-17-10-18(29)24(38)19(30)11-17)26(40)33-14-23(37)35-22(13-16-6-4-3-5-7-16)28(42)36-21(25(32)39)8-9-43-2/h3-7,10-11,15,20-22,38H,8-9,12-14,31H2,1-2H3,(H2,32,39)(H,33,40)(H,34,41)(H,35,37)(H,36,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQZVBXNIJOSOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36I2N6O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657536 |

Source

|

| Record name | 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103226-15-9 |

Source

|

| Record name | 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.